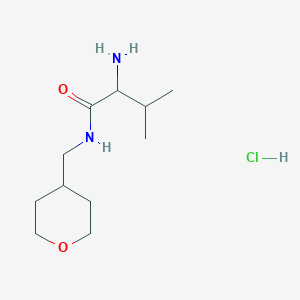

2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride

Description

2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride (CAS No. 1246172-75-7) is a synthetic organic compound with a branched butanamide backbone. The molecule features a tetrahydro-2H-pyran-4-ylmethyl substituent attached to the amide nitrogen, contributing to its stereoelectronic properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, a critical factor for bioavailability in medicinal applications . The compound is marketed for medicinal research, emphasizing its pharmacological relevance .

Propriétés

IUPAC Name |

2-amino-3-methyl-N-(oxan-4-ylmethyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8(2)10(12)11(14)13-7-9-3-5-15-6-4-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWFXYJFBOISKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride, a compound with the CAS number 1246172-75-7, is part of a broader class of amino compounds that have garnered interest for their potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₃ClN₂O₂. The structure features a tetrahydropyran moiety, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃ClN₂O₂ |

| Molecular Weight | 236.77 g/mol |

| CAS Number | 1246172-75-7 |

| Hazard Classification | Irritant |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related amino compounds have shown them to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth.

- Mechanism of Action : The compound's activity may involve the inhibition of topoisomerases, which are critical for DNA replication and transcription in cancer cells. Inhibition of these enzymes can lead to apoptosis in malignant cells.

- Case Studies : In vitro studies have demonstrated that derivatives of the compound can induce cytotoxicity in prostate (PC-3) and lung (SK-LU-1) cancer cell lines, outperforming standard treatments like topotecan in certain assays .

Antifungal Activity

The compound also shows promise as an antifungal agent. Its structural components allow it to interact with fungal cell membranes and inhibit growth.

- In Vitro Efficacy : Compounds similar to this compound have been tested against various Candida species, showing minimum inhibitory concentrations (MICs) comparable to fluconazole, a common antifungal medication .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with its biological targets:

- Topoisomerase IB : Docking simulations suggest that the compound binds effectively to the active site of topoisomerase IB, indicating a potential mechanism for its anticancer effects.

- CYP51 Enzyme : The compound also shows binding affinity towards CYP51, an enzyme essential for fungal sterol biosynthesis, further supporting its antifungal activity .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Key Compounds

Pharmacological and Physicochemical Comparisons

(a) Tetrahydro-2H-pyran-4-ylmethyl vs. Morpholinoethyl Substituents

The tetrahydro-2H-pyran-4-ylmethyl group in the target compound introduces a cyclic ether moiety, enhancing metabolic stability compared to the morpholinoethyl group in 2-amino-3-methyl-N-(2-morpholinoethyl)-pentanamide disulfate.

(b) Salt Form and Solubility

Hydrochloride salts (e.g., the target compound and o-methoxy butyryl fentanyl) generally exhibit higher aqueous solubility than sulfates, as seen in the disulfate analog from . This property is critical for oral bioavailability and formulation flexibility .

(c) Amide Chain Length and Branching

However, excessive lipophilicity may reduce solubility, necessitating salt formation for optimization .

(d) Therapeutic Implications

While o-methoxy butyryl fentanyl targets opioid receptors via its phenylethyl-piperidinyl group, the target compound lacks aromatic substituents, suggesting a non-opioid mechanism. This structural distinction reduces abuse liability but necessitates further studies to elucidate its pharmacological targets .

Méthodes De Préparation

General Synthetic Approach

The synthesis of 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride generally follows the route of amide bond formation between an amino acid derivative and a tetrahydro-2H-pyran-4-ylmethyl amine moiety. The hydrochloride salt form is obtained by subsequent treatment with hydrochloric acid.

-

- 2-Amino-3-methylbutanoic acid or its activated derivative

- Tetrahydro-2H-pyran-4-ylmethylamine

-

- Use of coupling reagents or activating agents to facilitate amide bond formation

- Anhydrous solvents such as dichloromethane, tetrahydrofuran, or N,N-dimethylformamide (DMF)

- Inert atmosphere (nitrogen) to prevent side reactions

-

- Flash column chromatography on silica gel

- Crystallization of the hydrochloride salt to improve purity

Detailed Preparation Steps

Based on analogous amide synthesis protocols and supporting chemical literature, the following detailed steps are typical:

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Activation of 2-Amino-3-methylbutanoic acid | Use of carbodiimide coupling agents such as EDCI or DCC in anhydrous DMF or dichloromethane | Ensures formation of an active ester intermediate |

| 2 | Coupling with tetrahydro-2H-pyran-4-ylmethylamine | Addition of amine to activated acid intermediate under nitrogen atmosphere | Reaction monitored by TLC; typical reaction time 12-24 hours |

| 3 | Work-up and extraction | Quenching with water, extraction with organic solvents | Removal of coupling reagents and by-products |

| 4 | Purification | Flash chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) | Yields pure amide compound |

| 5 | Formation of hydrochloride salt | Treatment of purified amide with HCl in an appropriate solvent (e.g., ethanol or ether) | Crystallization of hydrochloride salt for enhanced stability |

Analytical and Characterization Data

- Thin-layer chromatography (TLC) is used to monitor reaction progress, with visualization under UV light or staining reagents such as ninhydrin for amines.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

- ^1H NMR chemical shifts correspond to the amino acid backbone and tetrahydropyran ring protons.

- ^13C NMR confirms carbon environments consistent with the amide and tetrahydropyran moiety.

- Mass spectrometry (MS) verifies molecular weight (expected molecular weight ~250.77 g/mol).

- Melting point determination of the hydrochloride salt confirms purity and identity.

- High-performance liquid chromatography (HPLC) assesses purity, typically >95% after purification.

Research Findings and Optimization

- The use of anhydrous and purified solvents (e.g., DMF, dichloromethane) and nitrogen atmosphere significantly improves yield and reduces side reactions.

- Coupling reagents such as EDCI combined with catalytic amounts of hydroxybenzotriazole (HOBt) enhance reaction efficiency and minimize racemization.

- Purification via silica gel chromatography with gradient elution allows effective separation of the desired product from impurities.

- Conversion to the hydrochloride salt stabilizes the compound and facilitates handling and storage.

Summary Table of Preparation Parameters

| Parameter | Details | Effect on Synthesis |

|---|---|---|

| Starting materials | 2-Amino-3-methylbutanoic acid, tetrahydro-2H-pyran-4-ylmethylamine | Determines final compound structure |

| Coupling reagent | EDCI, DCC, or similar carbodiimides | Activates carboxylic acid for amide bond formation |

| Solvent | Anhydrous DMF, dichloromethane, tetrahydrofuran | Ensures reactant solubility and reaction control |

| Atmosphere | Nitrogen | Prevents oxidation and moisture interference |

| Reaction time | 12-24 hours | Allows complete coupling |

| Purification method | Flash chromatography on silica gel | Removes impurities, improves yield |

| Salt formation | Treatment with HCl | Produces stable hydrochloride salt |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride?

- Methodological Answer : Synthetic optimization requires systematic evaluation of reaction parameters such as solvent polarity (e.g., acetonitrile or ethanol), temperature (room temperature vs. reflux), and stoichiometry of reagents. Design of Experiments (DoE) methodologies, including factorial designs, can minimize experimental trials while maximizing yield and purity . For example, acetyl chloride-mediated reactions in acetonitrile (ACN) under controlled conditions have been effective for structurally similar tetrahydropyran derivatives . Post-synthesis, purification via silica gel chromatography and validation by TLC are critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for confirming stereochemistry and functional groups, particularly the tetrahydro-2H-pyran and butanamide moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% recommended). For hygroscopic hydrochloride salts, Karl Fischer titration may be necessary to quantify residual moisture .

Advanced Research Questions

Q. How can computational models enhance reaction design for derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. The ICReDD framework integrates computational screening with experimental validation, enabling rapid identification of optimal catalysts or solvents. For instance, reaction path searches for tetrahydropyran intermediates can prioritize energy-minimized conformers .

Q. How should researchers address contradictions in experimental data during kinetic or mechanistic studies?

- Methodological Answer : Statistical tools like multivariate analysis (e.g., PCA) or Bayesian inference reconcile discrepancies. For example, inconsistent reaction yields may arise from unaccounted variables (e.g., trace moisture). Repeating experiments under rigorously controlled conditions (inert atmosphere, anhydrous solvents) and applying ANOVA can isolate confounding factors .

Q. What strategies are recommended for studying this compound’s interactions with biological targets?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD values) to receptors. For cell-based assays, structure-activity relationship (SAR) studies should focus on modifying the tetrahydro-2H-pyran substituent to enhance bioavailability. Radiolabeling (e.g., 14C) tracks metabolic pathways in vivo .

Q. How can the compound’s stability under varying pH and oxidative conditions be systematically evaluated?

- Methodological Answer : Accelerated stability studies using forced degradation (e.g., 0.1M HCl/NaOH, 3% H2O2) at 40°C/75% RH identify degradation products. LC-MS/MS profiles these products, while Arrhenius modeling extrapolates shelf-life. For hydrochloride salts, pH-dependent solubility studies in biorelevant media (FaSSIF/FeSSIF) predict in vivo behavior .

Q. What are the challenges in achieving enantioselective synthesis of this compound’s stereocenters?

- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution may be required. Dynamic Kinetic Resolution (DKR) strategies for tetrahydropyran precursors can improve enantiomeric excess (ee). Monitoring ee via chiral HPLC or polarimetry is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.